molecular formula C12H10F2N4O3 B2601253 ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate CAS No. 672951-29-0

ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate

Cat. No.: B2601253
CAS No.: 672951-29-0
M. Wt: 296.234
InChI Key: LKZDIDNNNCCLAJ-RQZCQDPDSA-N
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Description

Ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate, also known as (E)- (ethyl cyano [2- (2,6-difluorophenyl)hydrazin-1-ylidene]formate, is a chemical compound with the CAS Number: 478048-48-5 . It has a molecular weight of 253.21 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C11H9F2N3O2 . The InChI code for this compound is 1S/C11H9F2N3O2/c1-2-18-11(17)9(6-14)15-16-10-7(12)4-3-5-8(10)13/h3-5,16H,2H2,1H3/b15-9+ .

Scientific Research Applications

Synthesis and Reactivity

This compound participates in various chemical reactions, demonstrating its versatility in synthetic organic chemistry. Its reactivity has been harnessed for the stereospecific syntheses of uracil derivatives and ribofuranosyl- and xylofuranosyl-uracil derivatives, showcasing its utility in nucleoside analog preparation. The process involves reactions with isopropylidene-D-glucofuranosylamine and sorbosylamine, leading to the formation of specific anomer products with proposed mechanisms for their stereospecificity (R. Lofthouse et al., 1977).

Another study investigated the highly stereoselective reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate, highlighting the influence of resonance stabilization and steric hindrance on product distribution. This research provides insights into the electronic effects of substituents on reaction outcomes, offering a basis for designing stereoselective synthetic routes (Kuangsen Sung et al., 2005).

Chemical Structure and Properties

The structural elucidation and properties of related compounds have been a focus of several studies. For instance, research on Schiff bases derived from methyl and ethyl carbazates with glyoxylic acid, forming silver(I) complexes, explores their synthesis, structure, thermal behavior, and cytotoxic activity. These studies contribute to the understanding of metal complexes involving carbamate derivatives and their potential applications in medicinal chemistry (S. Poornima et al., 2019).

Application in Heterocyclic Chemistry

The compound's utility extends to the synthesis of heterocyclic structures, such as the preparation of thieno[2,3-b]pyridine derivatives, which have been explored for their biological activities. These applications demonstrate the compound's role in developing novel therapeutics and exploring new chemical spaces within heterocyclic chemistry (A. Abdel-rahman et al., 2005).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

ethyl N-[(2E)-2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4O3/c1-2-21-12(20)16-11(19)9(6-15)17-18-10-7(13)4-3-5-8(10)14/h3-5,18H,2H2,1H3,(H,16,19,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZDIDNNNCCLAJ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=C(C=CC=C1F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=N/NC1=C(C=CC=C1F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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